Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride
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Overview
Description
Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride is a quaternary phosphonium salt with the molecular formula C₁₉H₃₂Cl₃P and a molecular weight of 397.79 g/mol . This compound is known for its unique chemical structure, which includes a phosphonium ion bonded to a 3,4-dichlorophenylmethyl group and three butyl groups. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride typically involves the reaction of tributylphosphine with 3,4-dichlorobenzyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:
P(C4H9)3+ClCH2C6H3Cl2→[P(C4H9)3CH2C6H3Cl2]+Cl−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and control the reaction temperature. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols at room temperature.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various phosphonium salts with different anions.
Oxidation Reactions: Major products are phosphine oxides.
Reduction Reactions: Products include phosphine derivatives with reduced oxidation states.
Scientific Research Applications
Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride is utilized in several scientific research fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Employed in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). The phosphonium ion interacts with various molecular targets, including nucleophiles and electrophiles, to enhance reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(methyl)phosphonium chloride
- Triphenylphosphonium chloride
- Tetrabutylphosphonium chloride
Uniqueness
Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride is unique due to the presence of the 3,4-dichlorophenylmethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This structural feature enhances its utility in specific applications, such as antimicrobial research and phase-transfer catalysis .
Properties
CAS No. |
2635-78-1 |
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Molecular Formula |
C19H32Cl3P |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
tributyl-[(3,4-dichlorophenyl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C19H32Cl2P.ClH/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)19(21)15-17;/h10-11,15H,4-9,12-14,16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GDGRSFGLPIOCAR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC(=C(C=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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